1H-Indole-2-ethanol, 1-methyl-
Overview
Description
1H-Indole-2-ethanol, 1-methyl- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 1h-indole-2-ethanol, 1-methyl-, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that results in a variety of biological activities . The interaction often involves the indole nucleus, which is a significant heterocyclic system in natural products and drugs . This nucleus is aromatic in nature, allowing it to readily undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, which suggest a range of potential molecular and cellular effects . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
1H-Indole-2-ethanol, 1-methyl- is likely to interact with multiple receptors, enzymes, proteins, and other biomolecules, similar to other indole derivatives These interactions can influence a variety of biochemical reactions
Cellular Effects
Indole derivatives are known to have a broad impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . It’s plausible that 1H-Indole-2-ethanol, 1-methyl- may have similar effects.
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that 1H-Indole-2-ethanol, 1-methyl- is involved in, including any enzymes or cofactors that it interacts with, are not yet fully known This could also include any effects on metabolic flux or metabolite levels
Preparation Methods
The synthesis of 1H-Indole-2-ethanol, 1-methyl- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . Another method involves the cyclization of appropriate precursors under specific conditions, such as using palladium(II) acetate and a bidentate ligand in a refluxing solvent mixture . Industrial production methods often involve optimizing these synthetic routes for higher yields and purity .
Chemical Reactions Analysis
1H-Indole-2-ethanol, 1-methyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indole-2-ethanol, 1-methyl- has numerous scientific research applications:
Comparison with Similar Compounds
1H-Indole-2-ethanol, 1-methyl- can be compared with other similar indole derivatives, such as:
1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.
1H-Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-Indole-3-carboxaldehyde: An intermediate in the synthesis of various indole derivatives.
The uniqueness of 1H-Indole-2-ethanol, 1-methyl- lies in its specific structure and the resulting biological activities, which can differ significantly from other indole derivatives .
Properties
IUPAC Name |
2-(1-methylindol-2-yl)ethanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-10(6-7-13)8-9-4-2-3-5-11(9)12/h2-5,8,13H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMKTLRTFKQNQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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